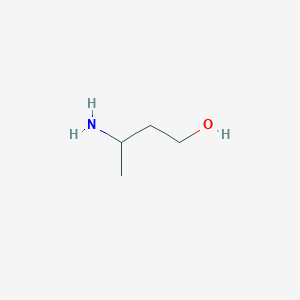

3-Aminobutan-1-ol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-aminobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(5)2-3-6/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMZSYQMSHMXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480280 | |

| Record name | 3-aminobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2867-59-6 | |

| Record name | 3-Amino-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2867-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction products of 4-hydroxy-2-butanone and ammonia and hydrogen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.227.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-3-Aminobutan-1-ol: A Comprehensive Technical Guide to its Synthesis and Properties

(R)-3-Aminobutan-1-ol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, containing both a primary amine and a primary alcohol on a chiral scaffold, makes it a valuable intermediate for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, properties, and applications of (R)-3-aminobutan-1-ol, with a focus on its role in drug development.

Physicochemical Properties

(R)-3-aminobutan-1-ol is a colorless to pale yellow liquid at room temperature.[1] It is soluble in water, alcohols, ether, Dichloromethane, and DMSO.[1][2] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H11NO | [1][3] |

| Molecular Weight | 89.14 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 168.349 °C at 760 mmHg | [4] |

| Melting Point | 8.72 °C (estimate) | [4] |

| Density | 0.90 - 0.927 g/cm³ | [1][4] |

| Refractive Index | 1.438 - 1.446 | [1][4] |

| pKa | 15.00 ± 0.10 (Predicted) | [5] |

| Solubility | Soluble in water, alcohol, ether, Dichloromethane, DMSO | [1][2] |

Synthesis of (R)-3-Aminobutan-1-ol

The synthesis of enantiomerically pure (R)-3-aminobutan-1-ol is a key challenge, and several strategies have been developed. These can be broadly categorized into chemical synthesis and biocatalytic methods. A significant application of this compound is as a key raw material in the production of the HIV integrase inhibitor, Dolutegravir.[6][7]

Chemical Synthesis Routes

Chemical synthesis approaches often involve the reduction of a chiral precursor or the resolution of a racemic mixture.

One prominent method involves the reduction of (R)-3-aminobutanoic acid.[6][7] This approach provides good yields and high optical purity. A common reducing agent for this transformation is sodium aluminum hydride.[6][7] Another reported method involves a four-step process starting from (R)-3-aminobutyric acid, including esterification, amino protection, reduction, and deprotection, which results in high chemical and optical purity.[8]

A different chemical strategy starts from 4-hydroxy-2-butanone. This involves the formation of an oxime with hydroxylamine, followed by reduction. While initial methods used lithium aluminum hydride (LAH), newer protocols have replaced it with Raney Nickel, offering a more economical and industrially viable option. The resulting racemic 3-aminobutanol is then resolved using D-(-)-tartaric acid to isolate the desired (R)-isomer.[9]

The following diagram illustrates a generalized chemical synthesis workflow starting from (R)-3-aminobutyric acid.

References

- 1. (3R) 3 Amino 1 Butanol - High Purity Industrial Grade Chemical at Attractive Price [jigspharma.com]

- 2. (R)-3-Aminobutan-1-ol [srdpharma.com]

- 3. (3R)-3-Amino-1-butanol | C4H11NO | CID 9898801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. jecibiochem.com [jecibiochem.com]

- 6. (R)-3-aminobutanol (Batch) | Medicines for All Institute [medicines4all.vcu.edu]

- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 8. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

(S)-3-Aminobutan-1-ol: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Overview of the Core Chemical Characteristics, Synthesis, and Analysis of a Key Chiral Building Block

(S)-3-aminobutan-1-ol is a chiral amino alcohol that serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably as a key building block for certain HIV integrase inhibitors.[1][2] Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient (API), making the control of its enantiomeric purity a paramount concern in drug development and manufacturing.[3] This technical guide provides a detailed overview of the chemical and physical properties, synthesis, purification, and analytical methodologies for (S)-3-aminobutan-1-ol, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

(S)-3-aminobutan-1-ol is a colorless to light yellow oil at room temperature.[2][4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₁NO | [1] |

| Molecular Weight | 89.14 g/mol | [1] |

| CAS Number | 61477-39-2 | [1] |

| Appearance | Colorless to light yellow oil | [2] |

| Boiling Point | 168 °C | [5] |

| Density | 0.927 g/cm³ | [5] |

| Flash Point | 56 °C | [5] |

| Solubility | Sparingly soluble in DMSO, Ethanol, and Methanol | [5] |

| Storage | Refrigerator, under inert atmosphere | [2] |

Spectroscopic Data

The structural confirmation of (S)-3-aminobutan-1-ol relies on standard spectroscopic techniques. The expected data is summarized in Table 2.

| Spectroscopic Method | Key Features | Reference(s) |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 4.48 (s, 3H), 3.47 (s, 2H), 2.96 (s, 1H), 1.47-1.41 (q, 2H), 1.02-0.99 (d, 3H) | [1] |

| Mass Spectrometry (LCMS-ESI) | m/z 90 [M+H]⁺, with a dominant [M-H₂O] fragment. | [1][5] |

| FT-IR | Characteristic peaks for O-H and N-H stretching, and C-O stretching. | [6] |

| Specific Rotation [α]D²² | +11.65° (c = 1.22 in EtOH) | [1] |

Experimental Protocols

Synthesis of (S)-3-Aminobutan-1-ol

A common method for the synthesis of (S)-3-aminobutan-1-ol is through the deprotection of a protected precursor. The following is a representative protocol based on the hydrogenation of (S)-benzyl(4-hydroxybutan-2-yl)carbamate.[1]

Materials:

-

(S)-benzyl(4-hydroxybutan-2-yl)carbamate

-

Methanol

-

Palladium on carbon (10%)

-

Hydrogen gas

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve (S)-benzyl(4-hydroxybutan-2-yl)carbamate in methanol.

-

Carefully add 10% palladium on carbon to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.

-

Monitor the reaction for the disappearance of the starting material by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, carefully filter the reaction mixture to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield (S)-3-aminobutan-1-ol as an oil.

Purification by Vacuum Distillation

Due to its relatively high boiling point, purification of 3-aminobutan-1-ol is often achieved by vacuum distillation to prevent decomposition.[7]

Equipment:

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle

-

Cold trap

Procedure:

-

Assemble the short-path distillation apparatus, ensuring all joints are properly sealed.

-

Place the crude (S)-3-aminobutan-1-ol in the distillation flask.

-

Gradually apply vacuum to the system.

-

Slowly heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the expected boiling point under the applied vacuum (e.g., 65-70 °C at 9 mbar).[7]

-

Monitor the purity of the collected fractions by a suitable analytical method (e.g., GC or NMR).

Chiral Purity Analysis by HPLC

Direct chiral separation of 3-aminobutanol is challenging due to its small size and lack of a UV chromophore.[3] Therefore, a common approach is pre-column derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral HPLC column.[3]

Protocol: Derivatization with a Chiral Derivatizing Agent

Materials:

-

(S)-3-aminobutan-1-ol sample

-

Chiral derivatizing agent (e.g., (R)-(+)-1-phenylethanesulfonyl chloride or (R)-α-methyl-2-naphthyl acetyl chloride)[3][7]

-

Aprotic solvent (e.g., chloroform or 1,2-dichloroethane)[7]

-

Base (e.g., triethylamine or sodium carbonate)

-

HPLC system with UV detector

-

C18 reversed-phase HPLC column

Derivatization Procedure:

-

Dissolve a known amount of the 3-aminobutanol sample in the chosen aprotic solvent.

-

Add the base to the solution.

-

Slowly add a solution of the chiral derivatizing agent in the same solvent.

-

Stir the reaction mixture at a controlled temperature until the derivatization is complete (monitor by TLC or a quick LC-MS).

-

Quench the reaction if necessary and prepare the sample for HPLC analysis by dilution with the mobile phase.

HPLC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., Dima C18)[5]

-

Mobile Phase: Acetonitrile/water or Methanol/water with a suitable buffer[5][7]

The enantiomeric excess (e.e.) can be calculated from the peak areas of the two resulting diastereomers in the chromatogram.

Role in Synthesis and Experimental Workflows

As established, (S)-3-aminobutan-1-ol is not known to be directly involved in biological signaling pathways. Its significance lies in its role as a chiral synthon. The following diagrams illustrate its place in synthetic workflows.

Caption: General workflow for the synthesis and purification of (S)-3-aminobutan-1-ol.

Caption: Workflow for the determination of enantiomeric purity of (S)-3-aminobutan-1-ol.

Safety Information

(S)-3-aminobutan-1-ol is classified as a corrosive substance.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

Signal Word: Danger[4]

Conclusion

(S)-3-aminobutan-1-ol is a valuable chiral building block in the pharmaceutical industry. Its successful application in drug development hinges on the ability to synthesize it in high enantiomeric purity and to accurately verify this purity. This guide has provided an in-depth overview of its chemical characteristics, along with detailed methodologies for its synthesis, purification, and analysis, to support the work of researchers and scientists in this field. The provided workflows illustrate the key steps in handling and quality control of this important chiral intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 6. This compound | C4H11NO | CID 12202791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer - Google Patents [patents.google.com]

A Technical Guide to 3-Aminobutan-1-ol: Properties and Identification

This technical guide provides essential information regarding the chemical compound 3-Aminobutan-1-ol, focusing on its fundamental identifiers for researchers, scientists, and professionals in drug development. This document clarifies the distinct properties of its stereoisomers and the racemic mixture.

Core Chemical Data

This compound is a chemical compound with the molecular formula C4H11NO. It is crucial for research and development purposes to distinguish between the racemic mixture and its specific stereoisomers, as each has a unique CAS number. The molecular weight for all forms is consistent.[1][2][3][4][5][6]

The table below summarizes the key quantitative data for this compound and its enantiomers.

| Form | CAS Number | Molecular Weight ( g/mol ) |

| This compound (Racemic) | 2867-59-6[2][3][4] | 89.14[1][3][4][6] |

| (R)-3-Aminobutan-1-ol | 61477-40-5[1][7][8] | 89.14[1][8] |

| (S)-3-Aminobutan-1-ol | 61477-39-2[5][9] | 89.14[9] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or specific applications of this compound and its isomers are typically documented in peer-reviewed scientific literature and patent filings. The methodologies can vary significantly based on the desired purity, yield, and stereospecificity. Researchers are advised to consult relevant chemical databases and scholarly articles for specific experimental procedures.

Logical Relationship of this compound Forms

The following diagram illustrates the relationship between the parent compound and its distinct stereoisomeric forms, each with its unique CAS identifier.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 2867-59-6 [chemnet.com]

- 3. scbt.com [scbt.com]

- 4. This compound, CAS No. 2867-59-6 - iChemical [ichemical.com]

- 5. (S)-3-Aminobutan-1-ol | CAS No- 61477-39-2 | Simson Pharma Limited [simsonpharma.com]

- 6. This compound | C4H11NO | CID 12202791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-3-Aminobutan-1-ol | 61477-40-5 [sigmaaldrich.com]

- 8. (3R)-3-Amino-1-butanol | C4H11NO | CID 9898801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

Spectroscopic data interpretation for 3-aminobutan-1-ol (NMR, IR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth interpretation of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the chiral amino alcohol, 3-aminobutan-1-ol. This compound serves as a valuable building block in the synthesis of various pharmaceutical agents. A thorough understanding of its spectroscopic characteristics is crucial for structural confirmation, purity assessment, and quality control in drug development and manufacturing.

Data Presentation: Spectroscopic Signatures

The structural identity of this compound can be unequivocally confirmed through the analysis of its ¹H NMR, ¹³C NMR, and IR spectra. The key quantitative data from these analyses are summarized below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| -CH₃ (C4) | ~1.0-1.2 | Doublet | 3H |

| -CH₂- (C2) | ~1.4-1.7 | Multiplet | 2H |

| -CH- (C3) | ~2.9-3.1 | Multiplet | 1H |

| -CH₂- (C1) | ~3.4-3.6 | Multiplet | 2H |

| -NH₂ & -OH | Variable | Broad Singlet | 3H |

Note: Chemical shifts are dependent on the solvent and concentration. The protons of the amine (-NH₂) and alcohol (-OH) groups are exchangeable and often appear as a broad singlet; their chemical shift can vary significantly.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

| Assignment | Chemical Shift (δ) ppm |

| -CH₃ (C4) | ~23-25 |

| -CH₂- (C2) | ~40-42 |

| -CH- (C3) | ~48-50 |

| -CH₂- (C1) | ~60-62 |

Infrared (IR) Spectroscopy

The IR spectrum highlights the presence of specific functional groups based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| ~3350-3400 | N-H Stretch | Primary Amine (-NH₂) | Medium-Strong, Broad |

| ~3300-3400 | O-H Stretch | Alcohol (-OH) | Strong, Broad |

| ~2850-2970 | C-H Stretch | Alkane (-CH, -CH₂, -CH₃) | Strong |

| ~1590-1650 | N-H Bend | Primary Amine (-NH₂) | Medium |

| ~1050-1150 | C-O Stretch | Primary Alcohol (-CH₂OH) | Strong |

| ~1370-1470 | C-H Bend | Alkane (-CH, -CH₂, -CH₃) | Medium |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[1] Ensure the sample is fully dissolved, using a vortex mixer if necessary.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into a spinner and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, thereby maximizing spectral resolution. This can be performed manually or automatically.

-

Tune and match the probe for the nucleus being observed (¹H or ¹³C).

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse program is typically used to simplify the spectrum and enhance signal-to-noise.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of liquid this compound to identify its functional groups.

Materials:

-

This compound (liquid sample)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure (ATR Method):

-

Background Spectrum: Ensure the ATR crystal is clean and dry. Collect a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Data Acquisition: Initiate the sample scan. The infrared beam will pass through the ATR crystal and interact with the sample at the surface.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent and a soft, lint-free wipe to prevent cross-contamination.

Procedure (Neat Sample between Salt Plates):

-

Sample Preparation: Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate.[2]

-

Assembly: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Analysis: Mount the salt plate assembly in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Cleaning: After the measurement, disassemble the plates and clean them thoroughly with a dry solvent like isopropanol or acetone. Store the plates in a desiccator to protect them from moisture.

Visualization of Spectroscopic Interpretation

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.

Caption: Logical flow for the structural confirmation of this compound.

References

The Crucial Role of 3-Aminobutan-1-ol in Modern Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutan-1-ol is a chiral amino alcohol that has emerged as a critical building block in the synthesis of a variety of pharmacologically significant molecules.[1][2] This compound, with the chemical formula C₄H₁₁NO, exists as two enantiomers: (R)-3-aminobutan-1-ol and (S)-3-aminobutan-1-ol.[1] The (R)-enantiomer, in particular, has garnered substantial attention for its role as a key intermediate in the production of high-profile pharmaceuticals, most notably the second-generation HIV integrase inhibitor, Dolutegravir.[1][3][4] Its structural features, including a primary amine and a primary alcohol on a chiral backbone, make it a versatile synthon for creating complex, stereospecific drugs.[5] This guide provides an in-depth overview of the biological and pharmacological relevance of this compound, focusing on its applications, the mechanisms of action of the drugs derived from it, and the experimental protocols relevant to its synthesis and evaluation.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound and its enantiomers is fundamental for its application in pharmaceutical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁NO | [1][6] |

| Molecular Weight | 89.14 g/mol | [1][6][7] |

| CAS Number (Racemic) | 2867-59-6 | [1][8] |

| CAS Number ((R)-enantiomer) | 61477-40-5 | [1][3] |

| CAS Number ((S)-enantiomer) | 61477-39-2 | [1][9] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Solubility | Soluble in polar solvents like water, ethanol, and tetrahydrofuran | [1][4] |

Pharmacological Relevance and Key Applications

The pharmacological significance of this compound is primarily indirect, stemming from its role as an essential chiral intermediate for several classes of therapeutic agents. The stereochemistry of the (R)-enantiomer is often critical for the biological activity of the final drug product.[1][5]

Antiretroviral Therapy: The Synthesis of Dolutegravir

The most prominent application of (R)-3-aminobutan-1-ol is in the synthesis of Dolutegravir, a potent HIV-1 integrase strand transfer inhibitor (INSTI).[1][10] Dolutegravir is a cornerstone of modern antiretroviral therapy (ART) and is recommended for the treatment of HIV-1 infection in combination with other antiretroviral agents.[10] The incorporation of the (R)-3-aminobutan-1-ol moiety is crucial for the drug's high potency and favorable resistance profile.[1]

Oncology

(R)-3-aminobutan-1-ol serves as a key intermediate in the synthesis of the anti-tumor drug 4-methylcyclophosphamide, highlighting its utility in the development of cancer therapeutics.[3][4][11]

Antibiotics

The compound is also an important precursor in the synthesis of certain Penicillium antibiotics, demonstrating its broader applicability in developing anti-infective agents.[3][4]

Other Pharmaceutical and Research Applications

Beyond these specific examples, this compound and its derivatives are valuable in:

-

DNA Research : Used in the preparation of phosphoramidite precursors for creating DNA duplex interstrand cross-links.[1]

-

Chiral Ligand Engineering : Employed to modify circularly polarized luminescence in nanomaterials.[1]

-

Asymmetric Synthesis : Utilized in the design of chiral catalysts for enantioselective reactions.[2][9]

Mechanism of Action: Inhibition of HIV Integrase by Dolutegravir

While this compound itself does not have a direct pharmacological target, the drug it helps create, Dolutegravir, has a well-defined mechanism of action. Dolutegravir targets the HIV integrase enzyme, which is essential for the replication of the virus. Integrase carries out a two-step process: 3'-processing followed by strand transfer, which inserts the viral DNA into the host cell's genome. Dolutegravir binds to the active site of the integrase, chelating essential metal ions and blocking the strand transfer step. This effectively prevents the viral genome from being integrated, halting the replication cycle.

Caption: Mechanism of HIV integrase inhibition by Dolutegravir.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of compounds in drug development. Below are representative protocols relevant to this compound.

Protocol 1: Synthesis of (R)-3-Aminobutan-1-ol via Reduction

This protocol is a representative example of synthesizing (R)-3-aminobutan-1-ol from its corresponding amino acid, a common strategy discussed in the literature.[12]

Objective: To synthesize (R)-3-aminobutan-1-ol by reducing (R)-3-aminobutanoic acid.

Materials:

-

(R)-3-aminobutanoic acid

-

Sodium Aluminum Hydride (NaAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1000 mL three-neck round-bottom flask

-

Magnetic stirrer, reflux condenser, dropping funnel

-

Ice water bath

Procedure:

-

Setup: Equip a 1000 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Suspension: Suspend (R)-3-aminobutanoic acid (1.0 eq.) and Sodium Aluminum Hydride (2.0 eq.) in anhydrous THF (approx. 8 mL per gram of amino acid) in the flask.[12]

-

Reaction: Cool the suspension in an ice water bath. Stir the mixture vigorously. The reaction is typically monitored for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, cool the mixture again to 0 °C. Cautiously and slowly add methanol dropwise to quench the excess reducing agent. This step is highly exothermic and requires careful control.

-

Workup: After quenching, heat the mixture to reflux for approximately 20-30 minutes. Concentrate the mixture under reduced pressure to obtain a thick oil.[8]

-

Purification: Co-evaporate the resulting oily substance with methanol several times to remove residual solvents. The crude product can be further purified by distillation or chromatography to yield pure (R)-3-aminobutan-1-ol.[8]

-

Characterization: Confirm the identity and purity of the product using NMR spectroscopy and GC-MS analysis.[12] Determine the optical purity using chiral SFC or HPLC analysis after derivatization (e.g., with benzyl chloroformate).[12]

Caption: Workflow for the synthesis of (R)-3-aminobutan-1-ol.

Protocol 2: HIV-1 Integrase Strand Transfer Assay (Representative)

This protocol describes a typical biochemical assay to evaluate the inhibitory activity of a compound like Dolutegravir on the strand transfer function of HIV-1 integrase.

Objective: To quantify the inhibition of HIV-1 integrase strand transfer activity by a test compound.

Materials:

-

Recombinant HIV-1 integrase enzyme

-

Oligonucleotide substrates mimicking the viral DNA ends (donor substrate) and target DNA (target substrate), often labeled (e.g., with biotin or fluorophores).

-

Assay buffer (containing appropriate salts, DTT, and a divalent cation like Mg²⁺ or Mn²⁺).

-

Test compound (e.g., Dolutegravir) dissolved in DMSO.

-

96-well or 384-well assay plates.

-

Detection reagents (e.g., streptavidin-alkaline phosphatase and a chemiluminescent substrate).

-

Plate reader (luminometer or fluorometer).

Procedure:

-

Pre-incubation (3'-Processing): Incubate the recombinant HIV-1 integrase with the labeled viral donor DNA substrate in the assay buffer. This allows the enzyme to process the 3' ends of the viral DNA.

-

Compound Addition: Add serial dilutions of the test compound (Dolutegravir) or vehicle control (DMSO) to the wells and incubate for a defined period (e.g., 30 minutes) at 37 °C.

-

Strand Transfer Initiation: Add the target DNA substrate to the wells to initiate the strand transfer reaction.

-

Reaction Termination: Stop the reaction after a specific time (e.g., 60 minutes) by adding a stop solution containing a chelating agent (e.g., EDTA) and a denaturant.

-

Detection: The integrated product is captured on a streptavidin-coated plate (if using biotin label). The amount of product is quantified using an appropriate detection system (e.g., chemiluminescence).

-

Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is calculated relative to the vehicle control. The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Conclusion

This compound, particularly the (R)-enantiomer, is a compound of significant pharmacological relevance, not due to its own biological activity, but as an indispensable chiral building block for potent therapeutic agents. Its role in the synthesis of the anti-HIV drug Dolutegravir underscores its importance in modern medicine. For researchers and professionals in drug development, a thorough understanding of the synthesis, stereochemistry, and application of this intermediate is crucial for the continued innovation of complex, life-saving pharmaceuticals. The methodologies and pathways described herein provide a foundational guide to the critical role of this compound in the pharmaceutical landscape.

References

- 1. This compound | 2867-59-6 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (R)-3-amino-1-butanol | 61477-40-5 [chemicalbook.com]

- 4. R-3-amino-1-butanol [chembk.com]

- 5. (R)-3-aminobutan-1-ol | Chiral Building Block | RUO [benchchem.com]

- 6. This compound | C4H11NO | CID 12202791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (3R)-3-Amino-1-butanol | C4H11NO | CID 9898801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-AMINO-BUTAN-1-OL | 2867-59-6 [chemicalbook.com]

- 9. leapchem.com [leapchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Preparation method for R-3-aminobutanol - Eureka | Patsnap [eureka.patsnap.com]

- 12. medicines4all.vcu.edu [medicines4all.vcu.edu]

Mechanism of Action of 3-Aminobutan-1-ol: A Review of Current Understanding

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobutan-1-ol is a chiral amino alcohol that has garnered significant attention in the pharmaceutical industry. This technical guide provides an in-depth review of the current scientific understanding of this compound's role in biological systems. Extensive literature review indicates that the primary significance of this compound, particularly its (R)-enantiomer, lies in its function as a critical chiral building block in the synthesis of pharmacologically active molecules rather than possessing a direct mechanism of action itself. This paper will detail its primary application, particularly in the synthesis of the antiretroviral drug dolutegravir, and clarify its role as a structural component essential for the therapeutic effect of the final drug product.

1. Introduction

This compound is an organic compound with the chemical formula C₄H₁₁NO. It exists as two stereoisomers, (R)-3-aminobutan-1-ol and (S)-3-aminobutan-1-ol, due to a chiral center. While both enantiomers are subjects of chemical synthesis research, the (R)-enantiomer has been more extensively utilized in pharmaceutical development.[1] This document aims to elucidate the mechanism of action of this compound. However, based on currently available scientific literature, this compound is predominantly recognized as a synthetic intermediate and not as a compound with its own intrinsic, direct biological activity or defined mechanism of action.

2. Role as a Synthetic Intermediate

The principal application of (R)-3-aminobutan-1-ol is as a key intermediate in the synthesis of several pharmaceutical compounds.[1][2] Its bifunctional nature, containing both an amino and a hydroxyl group, along with its specific stereochemistry, makes it a valuable synthon for creating complex molecular architectures.

2.1. Synthesis of Dolutegravir

The most prominent example of the use of (R)-3-aminobutan-1-ol is in the production of dolutegravir, a potent HIV integrase inhibitor.[1][3] Dolutegravir is a cornerstone of antiretroviral therapy for the treatment of HIV-1 infection.[3] The (R)-3-aminobutan-1-ol moiety is incorporated into the dolutegravir structure and is crucial for its pharmacological profile, contributing to its high potency and favorable side-effect profile.[1]

The mechanism of action described in the literature pertains to dolutegravir, not this compound itself. Dolutegravir acts by binding to the active site of the HIV integrase enzyme, preventing the integration of viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[1] The structural contribution of the (R)-3-aminobutan-1-ol fragment is integral to the overall conformation of dolutegravir that allows for this specific interaction with the viral enzyme.

3. Lack of Evidence for Direct Biological Activity

A comprehensive search of scientific databases and literature reveals a significant lack of studies investigating a direct mechanism of action for this compound in biological systems. Research has focused on its synthesis and application as a building block. There is no readily available quantitative data, such as binding affinities or enzyme inhibition constants, for this compound acting on its own. Furthermore, no specific signaling pathways modulated directly by this compound have been identified.

4. Experimental Protocols: Synthesis of (R)-3-Aminobutan-1-ol

Given its importance as a synthetic intermediate, various methods for the synthesis of enantiomerically pure (R)-3-aminobutan-1-ol have been developed. These protocols are crucial for the cost-effective production of drugs like dolutegravir.

4.1. Chemoenzymatic Synthesis

One environmentally friendly and efficient method involves the use of a transaminase enzyme.

-

Reaction: 4-hydroxybutan-2-one is treated with a transaminase enzyme in the presence of an amino donor (e.g., isopropylamine) and a pyridoxal phosphate cofactor.

-

Key Parameters:

-

Enzyme: R-selective transaminase.

-

Substrate: 4-hydroxybutan-2-one.

-

Amino Donor: Isopropylamine.

-

Cofactor: Pyridoxal phosphate.

-

pH: 7.5–8.5.

-

Temperature: 30–40°C.

-

-

Outcome: This enzymatic approach yields (R)-3-aminobutan-1-ol with high enantiomeric excess.

4.2. Chemical Reduction

Another common approach is the reduction of a chiral precursor.

-

Reaction: (R)-3-aminobutanoic acid is reduced using a suitable reducing agent.

-

Reducing Agent: A common and cost-effective choice is sodium aluminum hydride.

-

Procedure: The reaction is typically carried out in an appropriate solvent, followed by workup and purification to isolate the final product.

-

Yields: This method has been reported to provide isolated yields in the range of 61-67% with high purity (96-99%) and excellent optical purity (100%).[3][4]

5. Visualization of Synthetic Pathway

The following diagram illustrates the general concept of utilizing (R)-3-aminobutan-1-ol in the synthesis of a final drug product like dolutegravir.

Caption: Role of (R)-3-aminobutan-1-ol in drug synthesis.

References

Synthesis of 3-Aminobutan-1-ol from 3-Aminobutyric Acid: A Technical Guide

This technical guide provides an in-depth overview of the chemical synthesis of 3-aminobutan-1-ol from 3-aminobutyric acid, a crucial transformation for the production of various pharmaceutical intermediates.[1][2] The primary focus is on the reduction of the carboxylic acid functionality. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of different synthetic strategies, detailed experimental protocols, and a summary of quantitative data.

Introduction

This compound is a valuable chiral building block, notably used as a key intermediate in the synthesis of pharmaceuticals such as the anti-HIV drug Dolutegravir.[2][3] The efficient synthesis of this amino alcohol from readily available precursors like 3-aminobutyric acid is of significant interest. The core of this transformation lies in the selective reduction of the carboxylic acid group to a primary alcohol. This guide explores several common and effective reduction methodologies.

Synthetic Strategies for the Reduction of 3-Aminobutyric Acid

The reduction of a carboxylic acid to an alcohol in the presence of an amine requires powerful reducing agents, as carboxylic acids are less reactive than aldehydes or ketones.[4][5] Several reagents are capable of this transformation, each with its own advantages and disadvantages in terms of reactivity, selectivity, safety, and cost.[6] The principal methods for the direct reduction of 3-aminobutyric acid include the use of aluminum hydrides and borane complexes. An alternative, indirect approach involves the initial protection of the amino group and/or esterification of the carboxylic acid, followed by reduction.

Direct Reduction with Hydride Reagents

Lithium Aluminum Hydride (LAH) : LAH (LiAlH₄) is a potent and widely used reducing agent capable of reducing carboxylic acids, esters, and amides.[7][8] It is a standard method for the reduction of amino acids to amino alcohols.[6][9] However, LAH is highly reactive and pyrophoric, requiring careful handling and anhydrous conditions.[5]

Sodium Aluminum Hydride : A less expensive alternative to LAH, sodium aluminum hydride has been successfully employed for the reduction of (R)-3-aminobutanoic acid, offering good yields and high purity.[3][10]

Borane Complexes : Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃-THF) or dimethyl sulfide (BH₃-SMe₂), is another effective reagent for reducing carboxylic acids.[11][12] Borane is highly chemoselective for carboxylic acids in the presence of other functional groups like esters.[12] The borane-dimethyl sulfide complex is more stable and available in higher concentrations than BH₃-THF.[11]

Indirect Reduction via Esterification and/or N-Protection

To circumvent potential side reactions or to use milder reducing agents, a multi-step approach can be employed. This typically involves:

-

Esterification of the carboxylic acid.

-

Protection of the amino group (e.g., as a Boc or Cbz derivative).[13][14]

-

Reduction of the ester or protected acid.

-

Deprotection of the amino group.

This strategy allows for the use of milder reducing agents like sodium borohydride (NaBH₄), which is generally ineffective for the direct reduction of carboxylic acids but can reduce esters, especially in the presence of a Lewis acid.[4][13]

Quantitative Data Presentation

The following table summarizes quantitative data for the synthesis of this compound and analogous amino alcohols using various reduction methods.

| Starting Material | Reducing Agent | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| (R)-3-Aminobutanoic Acid | Sodium Aluminum Hydride | THF | Cooled to -8 °C, then stirred for 1 hr | 61-67 | 96-99 | [3][10] |

| 3-Aminobutyric Acid | Borane-THF complex | THF | 0 °C to room temp, then reflux for 22 hr | Quantitative | Not Specified | [15] |

| L-Valine | Lithium Aluminum Hydride | THF | Reflux for 18 hr | 73-75 | Not Specified | [9] |

| L-Valine | Borane-Methyl Sulfide | THF | Reflux for 18 hr | 70 | Not Specified | [9] |

| N-Boc-(R)-3-aminobutyric acid | Sodium Borohydride / BF₃·OEt₂ | THF | Cooled to -20 °C | Not Specified | Not Specified | [14] |

| Amino-protected (R)-3-aminobutyric acid ester | Borohydride / Lewis Acid | Alcohol | 0-10 °C | 89.6-94.2 | 98.6-99.2 | [13] |

Experimental Protocols

Protocol 1: Reduction with Sodium Aluminum Hydride

This protocol is adapted from the synthesis of (R)-3-aminobutan-1-ol reported by the Medicines for All Institute.[3]

-

Setup : A three-neck round-bottom flask equipped with a temperature probe, reflux condenser, and magnetic stir bar is flushed with nitrogen.

-

Solvent Addition : Anhydrous tetrahydrofuran (THF) is added under a positive nitrogen pressure.

-

Cooling : The flask is cooled to -8 °C using an ice/NaCl bath.

-

Reagent Addition : Sodium aluminum hydride (2.0 equivalents) is added to the cooled THF solution. The mixture is stirred for 1 hour.

-

Substrate Addition : (R)-3-Aminobutanoic acid (1.0 equivalent) is added portion-wise over 1.5 hours, maintaining the internal temperature below 0 °C.

-

Reaction : The reaction mixture is stirred for 1 hour at 0 °C, then allowed to warm to room temperature and stirred for an additional 12 hours.

-

Quenching : The reaction is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water, while maintaining a low temperature.

-

Workup : The resulting slurry is stirred, and the solid is removed by filtration. The filter cake is washed with THF.

-

Purification : The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Protocol 2: Reduction with Borane-Tetrahydrofuran Complex

This is a general procedure for the reduction of β-amino acids.[15]

-

Setup : A reaction flask is charged with 3-aminobutyric acid (1 equivalent) suspended in anhydrous THF.

-

Cooling : The suspension is cooled to 0 °C in an ice bath.

-

Reagent Addition : A solution of borane-tetrahydrofuran complex (1 M in THF, 3-4 mL/mmol of amino acid) is added dropwise over 1 hour.

-

Reaction : After the addition is complete, the mixture is stirred at room temperature for 20 minutes, then heated to reflux for 22 hours.

-

Quenching : The reaction mixture is cooled to 0 °C, and methanol is slowly added over 30 minutes.

-

Workup : The mixture is heated to reflux for 20 minutes and then concentrated under reduced pressure to obtain a thick oil.

-

Purification : The oily residue is co-evaporated with methanol multiple times and dried under vacuum to yield the final product.

Protocol 3: Indirect Reduction via N-Protection and Ester Reduction

This multi-step protocol is based on a patented method.[13][14]

-

N-Protection : (R)-3-aminobutyric acid is reacted with di-tert-butyl carbonate in the presence of a base (e.g., sodium carbonate) in an aqueous solvent to yield N-Boc-(R)-3-aminobutyric acid.

-

Reduction of N-Protected Acid :

-

N-Boc-(R)-3-aminobutyric acid is dissolved in anhydrous THF.

-

Sodium borohydride is added in portions, and the mixture is cooled to -20 °C.

-

Boron trifluoride etherate is added slowly, and the reaction is monitored for completion.

-

The reaction is quenched and worked up to isolate N-Boc-(R)-3-aminobutanol.

-

-

Deprotection : The N-Boc-(R)-3-aminobutanol is treated with an acid (e.g., HCl in methanol) to remove the Boc protecting group, yielding (R)-3-aminobutanol.

Workflow and Process Visualization

The following diagrams illustrate the general experimental workflow for the synthesis of this compound.

References

- 1. chembk.com [chembk.com]

- 2. (R)-3-amino-1-butanol | 61477-40-5 [chemicalbook.com]

- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 4. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 5. Khan Academy [khanacademy.org]

- 6. US5744611A - Process for the reduction of amino acids and the derivatives thereof - Google Patents [patents.google.com]

- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. (R)-3-aminobutanol (Batch) | Medicines for All Institute [medicines4all.vcu.edu]

- 11. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 12. How to reduce carboxylic acids to alcohols [almerja.com]

- 13. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 14. Preparation method for R-3-aminobutanol - Eureka | Patsnap [eureka.patsnap.com]

- 15. 3-AMINO-BUTAN-1-OL | 2867-59-6 [chemicalbook.com]

Physical and chemical properties of (3S)-3-aminobutan-1-ol

An In-depth Technical Guide to the Physical and Chemical Properties of (3S)-3-aminobutan-1-ol

Introduction

(3S)-3-aminobutan-1-ol is a chiral organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its stereospecific structure, featuring both an amino and a hydroxyl group, makes it a valuable intermediate for introducing chirality into larger, more complex molecules. This is particularly significant in drug development, where the biological activity of a compound is often dependent on its specific three-dimensional arrangement. A notable application of this compound is as an intermediate in the preparation of molecules with HIV integrase inhibitory activity, such as Dolutegravir.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of (3S)-3-aminobutan-1-ol, along with detailed experimental protocols for its synthesis and characterization.

Physical Properties

The physical characteristics of (3S)-3-aminobutan-1-ol are summarized in the table below. These properties are essential for its handling, storage, and use in various experimental and industrial settings. The compound is typically a colorless to light yellow oil.[1][2]

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3-aminobutan-1-ol | [4] |

| Synonyms | (S)-3-Amino-1-butanol, (S)-3-Aminobutanol | [5][6] |

| CAS Number | 61477-39-2 | [1][4][5][6][7] |

| Molecular Formula | C4H11NO | [1][4][5][6][7] |

| Molecular Weight | 89.14 g/mol | [1][4][5][6] |

| Appearance | Colorless to Light Yellow Oil | [1][2] |

| Boiling Point | 168 °C | [1][6] |

| Density | 0.927 g/cm³ | [1][6] |

| Flash Point | 56 °C | [1][6] |

| Solubility | Sparingly soluble in DMSO, Ethanol, and Methanol. | [1][8] |

| Storage Conditions | 2-8°C, under inert atmosphere (e.g., Nitrogen or Argon) in a dark place. | [1][5][6][9] |

Chemical Properties

The chemical behavior of (3S)-3-aminobutan-1-ol is dictated by its functional groups. The presence of a primary amine and a primary alcohol allows for a variety of chemical transformations, making it a versatile synthetic intermediate.

| Property | Value | Source(s) |

| pKa (Predicted) | 15.00 ± 0.10 | [1][6] |

| Optical Rotation | [α]D²² +11.65° (c = 1.22 g/100 mL in EtOH) | [1] |

| Hazard Class | Corrosive (GHS) | [4] |

Experimental Protocols

Synthesis of (3S)-3-aminobutan-1-ol

A common method for the synthesis of (3S)-3-aminobutan-1-ol involves the deprotection of a protected precursor, such as (S)-benzyl(4-hydroxybutan-2-yl)carbamate.[1]

General Procedure:

-

A solution of (S)-benzyl(4-hydroxybutan-2-yl)carbamate (1.00 eq.) in methanol is prepared in a round-bottom flask.[1]

-

Palladium on carbon (0.10 eq.) is added to the solution.[1]

-

The reaction mixture is stirred under a hydrogen atmosphere at 25 °C for 12 hours.[1]

-

Upon completion, the solid catalyst is removed by filtration.[1]

-

The filtrate is concentrated under reduced pressure to yield (S)-3-aminobutan-1-ol as a colorless oil.[1]

Synthesis Workflow Diagram

Caption: A flowchart illustrating the synthesis of (3S)-3-aminobutan-1-ol.

Characterization Methods

The identity and purity of the synthesized (3S)-3-aminobutan-1-ol can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The structure can be confirmed by ¹H NMR. A typical spectrum in DMSO-d6 would show characteristic peaks corresponding to the protons in the molecule.[1] For example, δ 4.48 (3H, s), 3.47 (2H, s), 2.96 (1H, s), 1.47-1.41 (2H, q), 1.02-0.99 (3H, d).[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis can be used to determine the molecular weight of the compound. For (3S)-3-aminobutan-1-ol, a mass-to-charge ratio (m/z) of 90 [M+H]⁺ is expected in ESI mode.[1]

-

Optical Rotation: The stereochemical purity can be assessed by measuring the specific rotation. A literature value for (S)-3-aminobutan-1-ol is [α]D²⁰ +16.3° (c = 4.5 in EtOH).[1]

Chemical Structure and Reactivity

(3S)-3-aminobutan-1-ol's structure is fundamental to its utility in asymmetric synthesis.

Chemical Structure of (3S)-3-aminobutan-1-ol

Caption: The 2D chemical structure of (3S)-3-aminobutan-1-ol.

The primary amino group can act as a nucleophile and can be readily acylated, alkylated, or used in the formation of imines and amides. The hydroxyl group can undergo esterification, etherification, or oxidation. The chiral center at the C3 position is key to its role as a chiral building block, allowing for the synthesis of enantiomerically pure products.

Conclusion

(3S)-3-aminobutan-1-ol is a valuable chiral intermediate with well-defined physical and chemical properties. Its utility in the pharmaceutical industry, particularly in the synthesis of anti-HIV drugs, underscores its importance. The experimental protocols for its synthesis and characterization are well-established, enabling its reliable production and quality control. This guide provides essential technical information for researchers, scientists, and professionals in drug development who work with this versatile compound.

References

- 1. (S)-3-Aminobutan-1ol | 61477-39-2 [chemicalbook.com]

- 2. (S)-3-Aminobutan-1-ol [srdpharma.com]

- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 4. (S)-3-Aminobutan-1-ol | 61477-39-2 | Benchchem [benchchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chembk.com [chembk.com]

- 7. calpaclab.com [calpaclab.com]

- 8. chembk.com [chembk.com]

- 9. 61477-39-2|(S)-3-Aminobutan-1-ol|BLD Pharm [bldpharm.com]

Preparation method of (R)-3-aminobutanol from (R)-3-aminobutyric acid

An In-depth Technical Guide to the Preparation of (R)-3-aminobutanol from (R)-3-aminobutyric acid

Introduction

(R)-3-aminobutanol is a crucial chiral building block in the synthesis of numerous pharmaceuticals.[1][2] Notably, it serves as a key intermediate in the production of the anti-HIV drug Dolutegravir, an integrase strand transfer inhibitor.[3][4][5] The stereochemical purity of (R)-3-aminobutanol is critical, directly impacting the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a detailed technical overview of the primary synthetic routes for preparing high-purity (R)-3-aminobutanol starting from the readily available chiral pool material, (R)-3-aminobutyric acid.

The core chemical transformation is the reduction of a carboxylic acid to a primary alcohol. However, the presence of a primary amine in the starting material introduces significant challenges, as the amine can react with common reducing agents. This guide explores two principal strategies to address this: direct reduction of the amino acid and a multi-step approach involving the protection of the amine functionality prior to reduction.

Strategy 1: Direct One-Step Reduction

This approach aims to convert (R)-3-aminobutyric acid directly to (R)-3-aminobutanol in a single synthetic step, which is advantageous for process efficiency and cost.[6] This method requires robust reducing agents that can selectively reduce the carboxylic acid in the presence of the amine. While powerful hydrides like lithium aluminum hydride (LiAlH₄) can reduce carboxylic acids, they react violently with water and their cost can be prohibitive for large-scale production.[6][7][8] Consequently, alternative systems have been developed.

Method A: Borohydride and Protonic Acid

One patented method describes a one-step reduction using a combination of a borohydride salt (like sodium borohydride, NaBH₄) and a protonic acid in an appropriate solvent.[9] The protonic acid activates the carboxylic acid, facilitating its reduction by the borohydride.

Experimental Protocol: Direct Reduction with NaBH₄ and Trifluoroacetic Acid[9]

-

Reaction Setup : Under a nitrogen atmosphere, add sodium borohydride (120g) and (R)-3-aminobutyric acid (124g) to a reaction flask containing 1.5L of tetrahydrofuran (THF).

-

Reagent Addition : Cool the mixture with an ice water bath. Slowly add trifluoroacetic acid (506g) dropwise into the reaction bottle. Absorb the tail gas using a sodium hydroxide solution.

-

Reaction : After the addition is complete, warm the mixture to 20°C and allow it to react until the starting material is consumed (monitor by a suitable chromatographic method).

-

Quenching and Work-up : Quench the reaction by adding sodium hydroxide solution. Allow the layers to stand and separate.

-

Extraction and Purification : Distill the organic phase to recover the THF. Extract the aqueous phase with chloroform. Combine the extracts, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Final Purification : Purify the crude product by vacuum distillation to obtain (R)-3-aminobutanol.

Method B: Sodium Aluminum Hydride Reduction

A process developed by the Medicines for All Institute (M4ALL) utilizes the less expensive and safer sodium aluminum hydride (NaH₄Al) as the reducing agent.[6][10] This method provides a cost-effective, one-step synthesis with good yields and high purity.[6][10]

Experimental Protocol: Direct Reduction with Sodium Aluminum Hydride[6]

-

Reaction Setup : Flush a 1000 mL, three-neck, round-bottom flask equipped with a temperature probe, reflux condenser, and stir bar with nitrogen gas.

-

Reagent Addition : Charge the flask with a 2 M solution of sodium aluminum hydride in THF (250 mL, 0.5 mol) and cool to 0°C.

-

Substrate Addition : Add (R)-3-aminobutanoic acid (20.6 g, 0.2 mol) portion-wise over 30 minutes, maintaining the internal temperature below 15°C.

-

Reaction : After the addition, heat the reaction mixture to reflux (approximately 65°C) and maintain for 18 hours.

-

Quenching : Cool the reaction to 0°C and slowly add 100 mL of 2 M NaOH solution over 1 hour.

-

Purification : Filter the resulting solids and wash with THF (3 x 100 mL). Concentrate the filtrate under reduced pressure. Purify the resulting oil via vacuum distillation to yield (R)-3-aminobutanol.

Data Summary: Direct Reduction Methods

| Method | Reducing Agent | Co-reagent/Solvent | Yield | Purity | Optical Purity (ee) | Reference |

| Borohydride/Protonic Acid | Sodium Borohydride | Trifluoroacetic Acid / THF | ~80% | >99% | >99% | [9] |

| Sodium Aluminum Hydride | Sodium Aluminum Hydride | THF | 61-67% | 96-99% | 100% | [6] |

Workflow for Direct Reduction

Caption: One-step synthesis of (R)-3-aminobutanol via direct reduction.

Strategy 2: Multi-Step Synthesis via Amine Protection

To circumvent the reactivity of the amino group and allow for the use of a wider range of reducing agents under milder conditions, a multi-step approach involving protection-reduction-deprotection is commonly employed.[11][12] This strategy enhances selectivity and can lead to very high purity and yield, making it suitable for industrial-scale production.[11]

This strategy can be executed in two primary sequences:

-

Route A : Amine protection of the acid, followed by reduction and deprotection.

-

Route B : Esterification of the acid, followed by amine protection, reduction, and deprotection.

Route A: N-Protection → Reduction → Deprotection

In this route, the amino group of (R)-3-aminobutyric acid is first protected, typically as a tert-butoxycarbonyl (Boc) carbamate, which is stable to the subsequent reduction conditions but easily removed with acid.[12]

Experimental Protocol: N-Boc Protection[12]

-

Reaction Setup : Add (R)-3-aminobutyric acid (103g), sodium carbonate (105g), and di-tert-butyl carbonate (218g) to a reaction bottle containing 500mL of water.

-

Reaction : Stir the mixture at 25°C for 2-6 hours.

-

Work-up : After the reaction is complete, adjust the pH to 3 with 2N hydrochloric acid to precipitate the product, N-Boc-(R)-3-aminobutyric acid.

Experimental Protocol: Reduction of N-Boc-(R)-3-aminobutyric acid[12]

-

Reaction Setup : Add N-Boc-(R)-3-aminobutyric acid (100g) and 300mL of tetrahydrofuran (THF) to a reaction flask.

-

Reagent Addition : Add sodium borohydride (20.6g) in portions. Cool the mixture to -20°C.

-

Reduction : Slowly add boron trifluoride etherate (100g) dropwise. Monitor the reaction for completion by HPLC.

-

Work-up : Upon completion, process the reaction mixture to isolate N-Boc-(R)-3-aminobutanol.

Experimental Protocol: Boc Deprotection[12]

-

Reaction Setup : Dissolve N-Boc-(R)-3-aminobutanol in a solution of hydrochloric acid in methanol.

-

Reaction : Stir the solution until the Boc group is completely removed.

-

Isolation : Process the reaction mixture to isolate the final product, (R)-3-aminobutanol.

Route B: Esterification → N-Protection → Reduction → Deprotection

This pathway begins with the esterification of the carboxylic acid, which can facilitate both the subsequent protection and reduction steps.[1][11]

Experimental Protocol: Esterification[1][11]

-

Reaction Setup : Add methanol (240g) and (R)-3-aminobutyric acid (50g) to a reaction bottle and cool to 0-10°C with an ice water bath.

-

Reagent Addition : Slowly add thionyl chloride (66.4g) dropwise.

-

Reaction : After addition, raise the temperature to reflux and react until the starting material disappears.

-

Isolation : Concentrate the reaction solution under reduced pressure to obtain (R)-3-aminobutyric acid methyl ester hydrochloride.

Experimental Protocol: N-Protection of the Ester[1][11]

-

Reaction Setup : Dissolve (R)-3-aminobutyric acid methyl ester hydrochloride (50g) and sodium carbonate (41.4g) in water (400g).

-

Reagent Addition : Cool the solution to 0-10°C and slowly add benzyl chloroformate (55.5g) dropwise.

-

Reaction : After addition, raise the temperature to 20-30°C and stir for 3-4 hours until the reaction is complete.

-

Work-up : Extract the reaction solution with dichloromethane (2 x 200mL). Combine the organic layers, dry with sodium sulfate, and concentrate under reduced pressure to obtain the N-protected ester.

Experimental Protocol: Reduction and Deprotection[11]

-

Reduction : The amino-protected ester is reduced using a borohydride in an alcohol solvent in the presence of a Lewis acid to yield the N-protected (R)-3-aminobutanol.[11]

-

Deprotection (for Benzyl Carbamate) : Add the N-benzyloxycarbonyl-(R)-3-aminobutanol (50g), ethanol (200mL), and 10 wt% Pd/C (2.5g) to a reaction vessel.

-

Hydrogenolysis : Heat to 50-60°C under a hydrogen pressure of 0.4-0.6 MPa until the starting material is consumed.

-

Isolation : Filter the catalyst and concentrate the filtrate under reduced pressure to obtain oily (R)-3-aminobutanol.

Data Summary: Multi-Step Synthesis (Route B Example)[11]

| Step | Product | Yield | Purity | Optical Purity (ee) |

| Esterification | (R)-3-aminobutyric acid methyl ester HCl | 98.5% | 99.7% | 99.9% |

| N-Protection | N-Benzyloxycarbonyl-(R)-3-aminobutyrate | 95.3% | 99.4% | 99.9% |

| Deprotection | (R)-3-aminobutanol | 96.0% | 99.7% | 99.9% |

Workflow for Multi-Step Synthesis

Caption: Multi-step synthesis of (R)-3-aminobutanol via amine protection strategies.

Conclusion

The preparation of (R)-3-aminobutanol from (R)-3-aminobutyric acid can be effectively achieved through two main strategies. The direct, one-step reduction method offers process simplicity and is economically attractive, with reagents like sodium aluminum hydride providing a viable path for industrial production.[6] The multi-step synthesis, involving the protection and subsequent deprotection of the amine group, provides greater control over the reaction, utilizes a broader range of reagents under milder conditions, and consistently delivers the final product with very high chemical and optical purity.[11][12] The choice of synthetic route will depend on factors such as scale, cost of raw materials, safety considerations, and the desired purity of the final product. Both approaches represent robust and scalable methods for producing this vital chiral intermediate for the pharmaceutical industry.

References

- 1. chembk.com [chembk.com]

- 2. (R)-3-amino-1-butanol | 61477-40-5 [chemicalbook.com]

- 3. An Improved Preparation of (R)-3-Aminobutanol, a Key Intermediate...: Ingenta Connect [ingentaconnect.com]

- 4. benchchem.com [benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 7. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]

- 8. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 9. CN108689866B - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 10. (R)-3-aminobutanol (Batch) | Medicines for All Institute [medicines4all.vcu.edu]

- 11. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 12. Preparation method for R-3-aminobutanol - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to the One-Step Synthesis of Optically Active (R)-3-aminobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

(R)-3-aminobutan-1-ol is a critical chiral building block in the synthesis of various pharmaceuticals, most notably the HIV integrase inhibitor, Dolutegravir. [1] The efficient and stereoselective synthesis of this intermediate is of paramount importance for the cost-effective production of these life-saving medicines. This technical guide provides an in-depth overview of two prominent one-step methodologies for the synthesis of optically pure (R)-3-aminobutan-1-ol: biocatalytic transamination and chemo-catalytic reduction.

Biocatalytic Synthesis via Transamination

Biocatalytic synthesis offers a green and highly selective route to (R)-3-aminobutan-1-ol. This method employs (R)-selective transaminase enzymes to catalyze the asymmetric amination of a prochiral ketone, 4-hydroxybutan-2-one, yielding the desired chiral amino alcohol with high enantiomeric excess.[2][3]

Reaction Scheme:

Caption: Biocatalytic transamination of 4-hydroxybutan-2-one.

Experimental Protocol: Enzymatic Transamination

This protocol is a generalized procedure based on common practices in biocatalytic transamination.[3][4]

1. Preparation of the Reaction Mixture:

-

Prepare a phosphate buffer solution (e.g., 1 M, pH 8.0).[4]

-

To the buffer, add the amine donor (e.g., isopropylamine).[3]

-

Add the coenzyme, Pyridoxal-5'-phosphate (PLP).[3]

-

Dissolve the substrate, 4-hydroxybutan-2-one, in a suitable solvent like Dimethyl sulfoxide (DMSO).[3]

2. Enzymatic Reaction:

-

Add the (R)-selective transaminase enzyme to the buffered amine donor solution.

-

Initiate the reaction by adding the substrate solution.

-

Maintain the reaction at a controlled temperature (e.g., 15-40°C) with stirring for a specified duration (e.g., 12-48 hours).[3]

3. Work-up and Purification:

-

After the reaction is complete, extract the product from the aqueous mixture using an organic solvent such as ethyl acetate.[3]

-

Separate the organic layer and remove the solvent by distillation to obtain the crude (R)-3-aminobutan-1-ol.[3]

-

Further purification can be achieved by distillation under reduced pressure.[5]

Quantitative Data for Biocatalytic Synthesis

| Enzyme Source/Type | Substrate | Amine Donor | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Actinobacteria sp. | 4-hydroxy-2-butanone | Isopropylamine | - | - | >99 | >99.9 | [6] |

| Fodinicurvata sediminis (FsTA) and its mutants | 4-hydroxy-2-butanone | - | - | - | - | - | [2] |

| ECS-ATA-134 | 4-hydroxy-2-butanone | sec-Butylamine | 15 | 24 | - | 100 (R-isomer) | [3] |

Chemo-catalytic Synthesis via Reduction

A robust and scalable one-step synthesis of (R)-3-aminobutan-1-ol involves the reduction of the readily available and optically pure (R)-3-aminobutanoic acid.[1] The use of a powerful reducing agent like sodium aluminum hydride provides high yields and preserves the stereochemical integrity of the starting material.[1]

Reaction Scheme:

Caption: Reduction of (R)-3-aminobutanoic acid.

Experimental Protocol: Reduction with Sodium Aluminum Hydride

The following protocol is based on a detailed procedure from the Medicines for All Institute.[1]

1. Reaction Setup:

-

In a three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

-

Cool the flask in an ice/NaCl bath to an internal temperature of approximately -8°C to 10°C.

-

Carefully add sodium aluminum hydride to the cooled THF solution and stir for one hour. Caution: Addition of powdered metal hydrides to organic solutions can be explosive.

2. Reduction:

-

Slowly add (R)-3-aminobutanoic acid to the stirred suspension of the reducing agent.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional period.

3. Quenching and Work-up:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution, and then more water. Caution: Quenching of metal hydrides is highly exothermic and generates hydrogen gas.

-

Allow the resulting slurry to stir and then filter it.

-

Extract the aqueous layer with THF.

4. Purification:

-

Combine the organic layers and dry them over a suitable drying agent (e.g., sodium sulfate).

-

Filter the solution and concentrate it under reduced pressure to obtain the crude product.

-

Purify the (R)-3-aminobutan-1-ol by distillation.

Quantitative Data for Chemo-catalytic Reduction

| Starting Material | Reducing Agent | Solvent | Yield (%) | Purity (%) | Optical Purity (%) | Reference |

| (R)-3-aminobutanoic acid | Sodium aluminum hydride | THF | 61-67 | 96-99 | 100 | [1] |

Analytical Methods for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess (ee) is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.[7] This often involves derivatization of the amino alcohol to introduce a chromophore and to form diastereomers that can be separated on a chiral stationary phase.

Workflow for ee Determination by Chiral HPLC:

References

- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 2. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. [Transaminases: high-throughput screening via a ketone-fluorescent probe and applications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer - Google Patents [patents.google.com]

Optimized Synthetic Routes for (R)-3-aminobutanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-3-aminobutanol is a critical chiral building block in the synthesis of various pharmaceuticals, most notably the HIV integrase inhibitor Dolutegravir. The efficient and stereoselective synthesis of this intermediate is of paramount importance for the economic viability and sustainable production of these life-saving drugs. This technical guide provides an in-depth overview of the most promising and optimized synthetic strategies for obtaining (R)-3-aminobutanol, with a focus on methodologies amenable to industrial-scale production.

Overview of Synthetic Strategies

The synthesis of enantiomerically pure (R)-3-aminobutanol can be broadly categorized into four main approaches:

-

Asymmetric Synthesis: This strategy involves the creation of the desired stereocenter from a prochiral starting material using a chiral catalyst or auxiliary.

-

Kinetic Resolution: In this approach, a racemic mixture of 3-aminobutanol or a precursor is subjected to a reaction where one enantiomer reacts faster than the other, allowing for their separation.

-

Biocatalysis: This method utilizes enzymes, either as isolated proteins or whole-cell systems, to catalyze the stereoselective transformation to produce (R)-3-aminobutanol.

-

From the Chiral Pool: This strategy employs readily available and inexpensive chiral starting materials, which are then converted to the target molecule through a series of chemical transformations.

This guide will delve into specific, optimized examples from each of these categories, presenting quantitative data in a comparative format and providing detailed experimental protocols.

Data Presentation: Comparison of Optimized Synthetic Routes

The following table summarizes the key quantitative data for the different optimized synthetic routes to (R)-3-aminobutanol, allowing for a direct comparison of their efficiencies.

| Synthetic Route | Key Transformation | Starting Material | Catalyst/Resolving Agent | Yield (%) | Enantiomeric Excess (ee %) | Purity (%) | Key Advantages |

| Asymmetric Synthesis | Reductive amination of 4-hydroxy-2-butanone | 4-hydroxy-2-butanone | (R)-1-phenylethylamine | ~56 | >99 | >98.5 | High enantioselectivity, good purity. |

| Kinetic Resolution (Chemical) | Resolution of racemic 3-aminobutanol | Racemic 3-aminobutanol | D-(-)-tartaric acid | ~90 (of R-isomer) | >99.8 | High | High chiral purity, inexpensive resolving agent. |

| Kinetic Resolution (Enzymatic) | Selective enzymatic hydrolysis of N-acylated 3-aminobutanol | Racemic N-acyl-3-aminobutanol | Lipase (CAL-B) | Quantitative | >85 | >90 | Eco-friendly, mild reaction conditions. |

| Biocatalysis (Transaminase) | Asymmetric amination of 4-hydroxy-2-butanone | 4-hydroxy-2-butanone | (R)-selective transaminase | Up to 70.9 | >99.9 | High | High enantioselectivity, green process. |